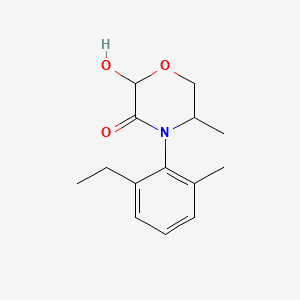

4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one

Description

4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one (CAS: 120375-14-6) is a heterocyclic compound featuring a morpholinone core substituted with a 2-hydroxy group, a methyl group at position 5, and a 2-ethyl-6-methyl-phenyl moiety at position 2. This compound is closely related to CID179957, a certified reference material, though it differs by the inclusion of the 2-hydroxy group . Its InChIKey (DVBDYPDVNRJKNJ-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, which distinguishes it from analogs lacking hydroxyl or methyl substituents.

Properties

IUPAC Name |

4-(2-ethyl-6-methylphenyl)-2-hydroxy-5-methylmorpholin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-4-11-7-5-6-9(2)12(11)15-10(3)8-18-14(17)13(15)16/h5-7,10,14,17H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDFDZIXZFNQDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N2C(COC(C2=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866861 | |

| Record name | 4-(2-Ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61520-54-5 | |

| Record name | CGA 49751 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061520545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one typically involves multi-step organic reactions. One common method includes the reaction of 2-ethyl-6-methylphenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, or chromatography are typically used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include alterations in cell signaling, protein synthesis, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound Name | Core Structure | Substituents at Key Positions | Key Functional Groups |

|---|---|---|---|

| 4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one | Morpholinone | 4: 2-ethyl-6-methyl-phenyl; 2: -OH; 5: -CH₃ | Hydroxyl, methyl, aryl |

| (S)-Metolachlor (CAS 87392-12-9) | Chloroacetamide | N-(2-ethyl-6-methyl-phenyl) | Chloro, methoxy, amide |

| Acetochlor (CAS 34256-82-1) | Chloroacetamide | N-(2-ethyl-6-methyl-phenyl) | Chloro, ethoxy, amide |

| N-[[4-(2-ethyl-6-methyl-phenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxy-benzamide | Triazole | 4: 2-ethyl-6-methyl-phenyl; 5: -S-iPr | Sulfanyl, benzamide |

Key Observations

Common Substituent : The 2-ethyl-6-methyl-phenyl group is a recurring motif in agrochemicals such as metolachlor and acetochlor, suggesting its role in enhancing lipophilicity and target binding .

Chloroacetamides (Metolachlor/Acetochlor): These lack heterocyclic cores but feature chloro and alkoxy groups critical for herbicidal activity via inhibition of very-long-chain fatty acid synthesis . Triazole Derivatives: Sulfanyl and benzamide groups in triazole analogs (e.g., ) may confer resistance to metabolic degradation compared to morpholinones .

Biological Activity: Metolachlor and acetochlor are pre-emergent herbicides targeting grasses and broadleaf weeds.

Table 2: Inferred Physicochemical Properties

Biological Activity

4-(2-Ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one, a morpholine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a morpholine ring and various substituents that influence its chemical behavior and biological interactions.

- Molecular Formula : C₁₄H₁₉NO₃

- Molecular Weight : 249.3056 g/mol

- Density : 1.157 g/cm³

- Boiling Point : 491.6°C at 760 mmHg

- Flash Point : 251.1°C

These properties are crucial for understanding the compound's behavior in biological systems and its potential applications in pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to the modulation of various biological pathways, including:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic processes and cell signaling pathways. Inhibition of enzymes can disrupt normal cellular functions, making this compound a candidate for therapeutic applications.

- Receptor Interaction : It may also bind to certain receptors, influencing their activity and downstream signaling cascades.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibition capabilities of this compound. For instance, it has shown promise as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.

The IC₅₀ values indicate the concentration required to inhibit 50% of enzyme activity, showcasing the compound's potential efficacy compared to known inhibitors.

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective effects of morpholine derivatives against neurodegenerative diseases. The findings suggested that compounds similar to this compound could potentially mitigate neuroinflammation and oxidative stress in neuronal cells.

- Antioxidant Activity : Preliminary assays indicated that this compound might exhibit antioxidant properties, which are beneficial in reducing oxidative stress-related damage in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.